

Application Notes: Mogroside V and Isomogroside V in Food Science

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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

Cat. No.: B15595765

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1. High-Intensity Natural Sweeteners:

Mogroside V and its isomers are potent non-nutritive sweeteners, making them excellent candidates for sugar replacement in a wide array of food and beverage products. Their primary application lies in reducing the caloric content of products without compromising sweetness. Mogroside V is reported to be 250 to 425 times sweeter than sucrose.[1][2][3] Siamenoside I, another mogroside, is even sweeter, at approximately 563 times the sweetness of a 5% sucrose solution.[1]

2. Food and Beverage Formulations:

Mogrosides are widely used in various food and beverage categories, including:

- Beverages: Teas, coffees, juices, flavored waters, and carbonated drinks.[4][5]
- Dairy Products: Yogurts and ice creams.[5]
- Baked Goods: Cakes, cookies, and pastries.[5][6]
- Confectionery: Candies and chocolates.[4][5]
- Table-top Sweeteners: As a direct sugar substitute for consumers.[2][4]

3. Stability in Food Processing:

Mogroside V exhibits significant stability under typical food processing conditions:

- **Thermal Stability:** It is stable at temperatures up to 120°C, making it suitable for baking and other heat-treated products.[\[2\]](#)[\[7\]](#)
- **pH Stability:** It remains stable across a broad pH range.[\[7\]](#)
- **Storage Stability:** Mogroside V shows good stability during long-term storage at room temperature and even at freezing temperatures.[\[2\]](#)

4. Sensory Profile:

Monk fruit extracts containing mogrosides are noted for having a clean sweet taste with minimal bitter aftertaste compared to some other high-intensity sweeteners like saccharin and acesulfame K.[\[2\]](#) However, some off-notes have been reported, which can be addressed through enzymatic modification (transglycosylation) to improve the flavor profile.[\[8\]](#)[\[9\]](#)

5. Health and Nutritional Aspects:

- **Non-Caloric:** Mogrosides are not metabolized by the body for energy, contributing zero calories to the diet.[\[6\]](#)[\[10\]](#)
- **Non-Glycemic:** They do not raise blood glucose levels, making them a suitable sweetener for individuals with diabetes.[\[4\]](#)[\[6\]](#)[\[11\]](#)
- **Potential Health Benefits:** Research suggests that mogrosides may possess antioxidant and anti-inflammatory properties.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

Property	Mogroside V	Isomogroside V	Siamenoside I	11-Oxomogroside V	Reference
Relative Sweetness (vs. Sucrose)	250-425x	~500x	~563x	84x	[1] [4] [14]
Caloric Value	0 kcal/g	0 kcal/g	0 kcal/g	0 kcal/g	[6] [10]
Typical Concentration in Monk Fruit Extract	30-40%	Present	1-10%	1-10%	[2]

Experimental Protocols

1. Protocol for Quantification of Mogroside V in Food Matrices

This protocol outlines a general method for the analysis of Mogroside V in a food product using High-Performance Liquid Chromatography (HPLC).

- Objective: To determine the concentration of Mogroside V in a given food sample.
- Principle: Separation and quantification of Mogroside V based on its physicochemical properties using reversed-phase HPLC with UV detection.
- Materials:
 - Mogroside V analytical standard
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid (optional, for mobile phase modification)
 - Solid Phase Extraction (SPE) cartridges (e.g., C18)

- Syringe filters (0.45 µm)
- HPLC system with a C18 column and UV detector
- Procedure:
 - Sample Preparation:
 - Homogenize the food sample.
 - Extract the mogrosides using a suitable solvent (e.g., 50% ethanol in water).[\[15\]](#)
 - Centrifuge the extract to remove solid particles.
 - Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[\[2\]](#)
 - Filter the final extract through a 0.45 µm syringe filter.
 - HPLC Analysis:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient of water and acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at approximately 210 nm.
 - Injection Volume: 20 µL.
 - Quantification:
 - Prepare a calibration curve using the Mogroside V analytical standard.
 - Calculate the concentration of Mogroside V in the sample by comparing its peak area to the calibration curve.

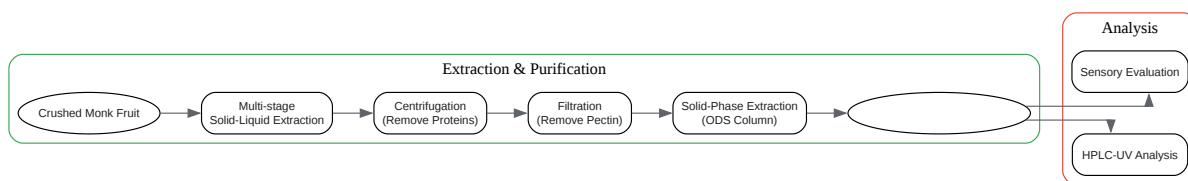
2. Protocol for Sensory Evaluation of Sweetness Intensity

This protocol describes a method to determine the relative sweetness of a mogroside solution compared to sucrose.

- Objective: To quantify the sweetness intensity of a mogroside sample.
- Principle: A trained sensory panel compares the sweetness of the mogroside solution to a series of sucrose solutions of known concentrations.
- Materials:
 - Mogroside sample
 - Sucrose
 - Deionized water
 - Standard laboratory glassware
- Procedure:
 - Panelist Training: Train a panel of assessors to recognize and rate sweetness intensity.
 - Sample Preparation:
 - Prepare a series of sucrose solutions with increasing concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
 - Prepare a solution of the mogroside sample at a known concentration.
 - Sensory Test:
 - Present the samples to the panelists in a randomized order.
 - Ask panelists to rate the sweetness intensity of each sample on a line scale or by using a paired comparison method against the sucrose standards.[\[16\]](#)
 - Data Analysis:
 - Determine the sucrose concentration that is equi-sweet to the mogroside solution.

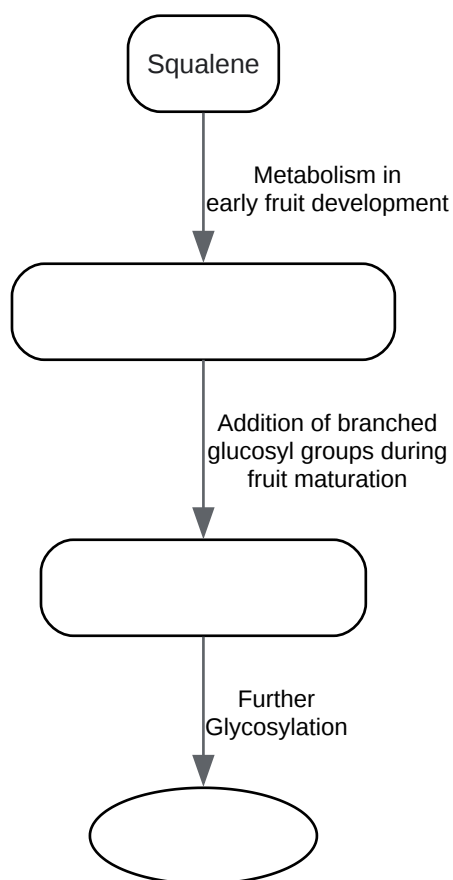
- Calculate the relative sweetness by dividing the sucrose concentration by the mogroside concentration.

Visualizations



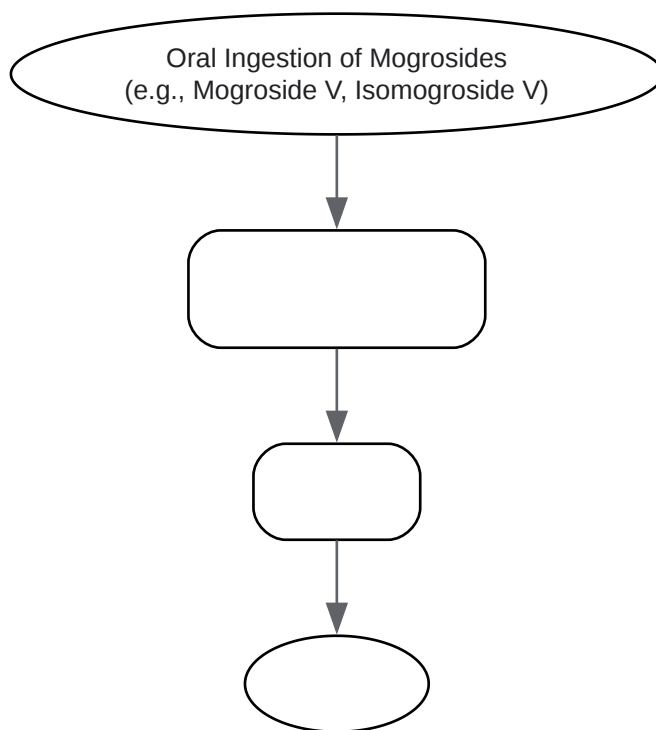
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Caption: Experimental workflow for the extraction, purification, and analysis of mogrosides from Monk Fruit.



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Caption: Simplified biosynthetic pathway of Mogroside V in *Siraitia grosvenorii*.^{[7][17]}



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Caption: Metabolic fate of mogrosides in the human body.[18][19]

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